1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea
Overview
Description
1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring and an iodine atom attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea typically involves the reaction of 2-ethoxyaniline with 4-iodophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.
Oxidation and Reduction Reactions: Oxidation may yield quinones or other oxidized products, while reduction may yield amines or alcohols.
Hydrolysis: Hydrolysis typically yields the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and iodophenyl groups may play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(4-iodophenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of an iodine atom.
1-(2-Ethoxyphenyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
1-(2-Ethoxyphenyl)-3-(4-iodophenyl)urea is unique due to the presence of both an ethoxy group and an iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom, in particular, can participate in unique substitution reactions, making this compound distinct from its analogs.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-iodophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCLQLZWPJKEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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